molecular formula C10H14ClN B11832623 (S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride

(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride

Cat. No.: B11832623
M. Wt: 183.68 g/mol
InChI Key: WWAJCVIKMVMFIS-QRPNPIFTSA-N
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Description

(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride typically involves the quaternization of (S)-2-Methyl-1,2,3,4-tetrahydroquinoline. This can be achieved by reacting (S)-2-Methyl-1,2,3,4-tetrahydroquinoline with an alkylating agent such as methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds.

Scientific Research Applications

(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a similar core structure but lacking the quaternary ammonium group.

    Tetrahydroquinoline: The non-quaternized form of the compound, which has different chemical properties and reactivity.

    N-Methylquinolinium Chloride: Another quaternary ammonium compound with a similar structure but different substituents.

Uniqueness

(S)-2-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to its specific stereochemistry and the presence of the quaternary ammonium group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(2S)-2-methyl-1,2,3,4-tetrahydroquinolin-1-ium;chloride

InChI

InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1

InChI Key

WWAJCVIKMVMFIS-QRPNPIFTSA-N

Isomeric SMILES

C[C@H]1CCC2=CC=CC=C2[NH2+]1.[Cl-]

Canonical SMILES

CC1CCC2=CC=CC=C2[NH2+]1.[Cl-]

Origin of Product

United States

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